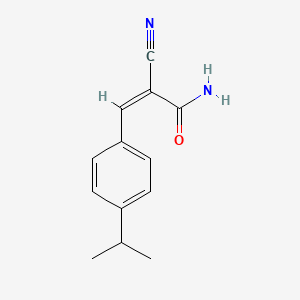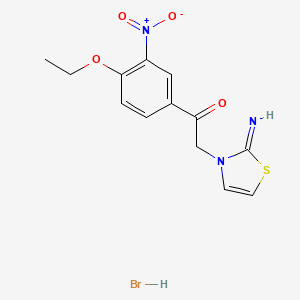
4-(acetylamino)-N-mesitylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(acetylamino)-N-mesitylbenzamide and related compounds involves multiple steps, including acetylation, amidation, and other specific reactions tailored to introduce or modify functional groups. An example of a related synthetic approach is the photochemical generation of a phenyl cation, which then adds to norbornene, leading to various substituted products depending on the solvent used, indicating a versatile synthetic pathway that might be applicable or analogous to the synthesis of 4-(acetylamino)-N-mesitylbenzamide (Mella, Fagnoni, & Albini, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(acetylamino)-N-mesitylbenzamide has been characterized through various techniques, including X-ray crystallography. For instance, the molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally related compound, forms hydrogen-bonded dimers with specific dihedral angles between substituents and the phenyl moiety, indicating the significance of intermolecular interactions in the molecular structure (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The reactivity of 4-(acetylamino)-N-mesitylbenzamide can be inferred from related compounds. For example, the bioactivation of CB 1954 involves the formation of a hydroxylamine derivative, which then reacts with thioesters to form DNA-DNA interstrand crosslinking species, showcasing a potential for chemical reactivity involving nucleophilic addition and substitution reactions (Knox et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding a compound's behavior in different environments. Studies on related compounds, like the determination of the crystal and molecular structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, provide insights into how similar compounds might behave under various conditions and how their physical properties are influenced by their molecular structure (Remoortere & Boer, 1971).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and compatibility with other substances, is crucial for the application of 4-(acetylamino)-N-mesitylbenzamide. For instance, the stability and synthesis of 4-acetylaminophenylacetic acid, a compound with a similar functional group arrangement, provides valuable information on how acetyl and amino substituents might affect the overall chemical stability and reactivity of 4-(acetylamino)-N-mesitylbenzamide (Wang Zi-lan, 2003).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
4-(acetylamino)-N-mesitylbenzamide has implications in Alzheimer's disease research. Studies demonstrate that histone deacetylase inhibitors, like 4-phenylbutyrate, can reverse memory deficits in Alzheimer's disease mouse models without altering β-amyloid burden. They decrease phosphorylated tau, potentially by increasing inactive glycogen synthase kinase 3β. This suggests their potential as novel treatments for Alzheimer's disease (Ricobaraza et al., 2009).
Cancer Therapy
CI-994 or N-acetyldinaline, a derivative of 4-(acetylamino)-N-mesitylbenzamide, is being investigated as an antitumor cytostatic agent. It's a histone deacetylase (HDAC) inhibitor causing histone hyperacetylation in living cells and has shown promise in HCT-8 colon carcinoma cells (Kraker et al., 2003).
Acetylcholine and Visual Attention
In the study of visual attention, the role of acetylcholine, a ubiquitous cortical neuromodulator, is significant. Research in this area found that nicotine, which affects acetylcholine receptors, can alter visual responsiveness and contrast threshold, highlighting the importance of acetylcholine in visual perception and attention (Disney et al., 2007).
Histone Deacetylase Inhibition in Drug Development
N-acylhydrazone derivatives, designed from trichostatin A's structure, function as HDAC 6/8 dual inhibitors. They show promise in cancer therapy, affecting cell migration and inducing apoptosis, pointing towards HDAC6/8 as targets for future molecular therapies (Rodrigues et al., 2016).
Memory Enhancement
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, related to 4-(acetylamino)-N-mesitylbenzamide, have been studied as potential memory enhancers. These compounds, with acetylcholinesterase-inhibiting activity, have shown promise in enhancing memory retention, which is crucial in treating cognitive disorders (Piplani et al., 2018).
Histone Deacetylase Inhibitors in Anticancer Therapy
The development of histone deacetylase inhibitors is a significant area of research in cancer therapy. HDAC inhibitors have shown clinical activity against various human malignancies and have potential when combined with other therapeutic agents. Their role in modifying the activity of nonhistone proteins, including transcription factors, is also noteworthy (Drummond et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetamido-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)20-18(22)15-5-7-16(8-6-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQOMPDWWKSTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

